Ubiquinone 9

Mitochondrial biology Comparative physiology Rodent models

Ubiquinone 9 (CoQ9) constitutes 80–90% of total ubiquinone in rodent tissues, making it the obligatory electron carrier for rat and mouse mitochondrial research. Substituting CoQ10 introduces systematic error in reconstitution, inhibitor, and redox assays. CoQ9 is also the required reference standard for HPLC quantitation of tissue ubiquinone homologs. Additionally, CoQ9 selectively inhibits topoisomerase I (IC₅₀ ~50 μM), an activity absent in CoQ10, enabling anticancer screening. Procure ≥98% HPLC-pure CoQ9 to ensure experimental fidelity.

Molecular Formula C54H82O4
Molecular Weight 795.2 g/mol
CAS No. 303-97-9
Cat. No. B019646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUbiquinone 9
CAS303-97-9
Synonyms2,5-cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-methyl-6-((2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaen-1-yl)-
coenzyme Q9
CoQ9
ubiquinone 9
ubiquinone 9, (Z,Z,Z,Z,Z,E,E,E)-isomer
ubiquinone Q-9
ubiquinone-9
Molecular FormulaC54H82O4
Molecular Weight795.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
InChIInChI=1S/C54H82O4/c1-40(2)22-14-23-41(3)24-15-25-42(4)26-16-27-43(5)28-17-29-44(6)30-18-31-45(7)32-19-33-46(8)34-20-35-47(9)36-21-37-48(10)38-39-50-49(11)51(55)53(57-12)54(58-13)52(50)56/h22,24,26,28,30,32,34,36,38H,14-21,23,25,27,29,31,33,35,37,39H2,1-13H3/b41-24+,42-26+,43-28+,44-30+,45-32+,46-34+,47-36+,48-38+
InChIKeyUUGXJSBPSRROMU-WJNLUYJISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Ubiquinone 9 (CoQ9, CAS 303-97-9): Chemical Identity and Core Biological Role


Ubiquinone 9 (CoQ9, Ubiquinone-45, CAS 303-97-9) is a lipid-soluble benzoquinone comprising a 2,3-dimethoxy-5-methyl-1,4-benzoquinone head and a side chain of nine isoprenyl units [1]. It is a crucial component of the mitochondrial electron transport chain, shuttling electrons between Complex I/II and Complex III, and functions as an endogenous antioxidant in its reduced ubiquinol form [2]. CoQ9 is the predominant ubiquinone isoform in rodents and is present in human plasma, albeit as a minor species relative to CoQ10 [3].

Why Ubiquinone 9 Cannot Be Interchanged with CoQ10 or Other Ubiquinone Homologs


Ubiquinone homologs differ in isoprenoid side-chain length, which profoundly influences their membrane localization, protein interactions, and metabolic fate [1]. CoQ9 and CoQ10 exhibit species-specific predominance—CoQ9 is the major isoform in rodents while CoQ10 dominates in humans—reflecting divergent evolutionary adaptation of mitochondrial membranes [2]. Furthermore, their antioxidant behaviors are not equivalent: reduced CoQ9H₂ is preferentially consumed as a radical scavenger in rat hepatocytes where it is the predominant homolog, whereas reduced CoQ10H₂ remains largely inactive in that context, demonstrating that antioxidant function is contingent on cellular homolog composition rather than simple structural analogy [3]. Consequently, substituting CoQ10 for CoQ9 in rodent models—or assuming functional interchangeability in analytical workflows—introduces systematic error and risks misinterpretation of both in vivo and in vitro findings.

Ubiquinone 9 (CoQ9) vs. CoQ10: Quantitative Evidence for Scientific Selection and Procurement


Species-Specific Predominance: CoQ9 Is the Major Rodent Isoform, Not CoQ10

In rat glial cell lines, CoQ9 is the predominant ubiquinone isoform, whereas CoQ10 predominates in human tissue [1]. In the rat lens, ubiquinone-9 constitutes 80–90% of total ubiquinone, with the intact lens containing approximately 3.0 μg Ub/g wet weight, of which only 10–20% is Ub-10 [2]. This species-specific distribution is a critical differentiator for researchers using rodent models: CoQ9, not CoQ10, is the endogenous electron carrier and antioxidant in these systems. Using CoQ10 as a substitute in rodent studies fails to replicate the native CoQ9-dominated mitochondrial environment and may yield non-physiological results.

Mitochondrial biology Comparative physiology Rodent models

Selective Topoisomerase I Inhibition: CoQ9 Exhibits Antiproliferative Activity Not Shared with CoQ10

Ubiquinone-9 purified from Pleurotus eryngii inhibits DNA topoisomerase I with an IC₅₀ of approximately 50 μM [1]. At 110 μM, CoQ9 causes 50% growth inhibition of human leukemia U937 cells, while sparing normal fibroblast NIH3T3 and 3Y1 cells [2]. This topoisomerase I inhibitory activity is a distinctive pharmacological property of CoQ9; CoQ10, the primary human homolog, is not reported to inhibit topoisomerase I and is instead investigated for mitochondrial bioenergetics and antioxidant effects. This divergent activity profile makes CoQ9 a compound of interest for anticancer screening workflows distinct from the typical mitochondrial applications of CoQ10.

Cancer pharmacology Natural products Enzyme inhibition

Antioxidant Activity Is Homolog- and Cellular Context-Dependent: CoQ9H₂ vs. CoQ10H₂

In rat hepatocytes, where CoQ9 is the predominant homolog (CoQ9:CoQ10 ratio 6:1), reduced CoQ9H₂ is linearly consumed following AAPH-induced radical stress, with its oxidation preceding the onset of lipid peroxidation and cell death [1]. In contrast, reduced CoQ10H₂ in the same rat hepatocytes shows no significant consumption under identical radical stress conditions [2]. The sum of total CoQ9 plus CoQ10 in rat hepatocytes is approximately 780 pmol/mg protein, with CoQ9 being the dominant species [3]. Conversely, in guinea pig hepatocytes (CoQ9:CoQ10 ratio 1:5), both CoQ9H₂ and CoQ10H₂ are consumed, demonstrating that antioxidant function of each homolog depends on its relative cellular abundance. This context-dependent antioxidant behavior means that CoQ9H₂ is the primary radical scavenger in CoQ9-dominant systems—a finding with direct implications for researchers using rodent oxidative stress models.

Antioxidant biochemistry Lipid peroxidation Oxidative stress

Mitochondrial Superoxide Generation: CoQ9 and CoQ10 Are Functionally Equivalent at Physiological Concentrations

Reconstitution experiments using rat heart submitochondrial particles (SMPs, naturally CoQ9-rich) and cow heart SMPs (CoQ10-rich) demonstrate that within the physiological range of CoQ concentrations, there are no differences in the rates of superoxide anion radical (O₂⁻·) generation between membranes reconstituted with CoQ9 or CoQ10 [1]. Only at concentrations considerably higher than physiological levels did CoQ9-reconstituted SMPs exhibit higher rates of O₂⁻· generation than those obtained with CoQ10 [2]. This finding clarifies that the homolog-specific distribution (CoQ9 in rodents, CoQ10 in humans) is not driven by differential superoxide-generating properties at physiological concentrations, but rather by other evolutionary or metabolic factors. For researchers, this means that studies focused solely on mitochondrial electron leak at normal CoQ levels may use either homolog without confounding effects, provided concentrations remain within physiological bounds.

Mitochondrial bioenergetics ROS production Comparative biochemistry

Tissue-Specific Redox Status: CoQ9 Exists Predominantly Oxidized in Brain, Reduced in Liver

In mouse tissues, the redox state of total CoQ (including CoQ9) is tissue-specific: CoQ is mostly in the reduced form in liver (~87%), heart (~60%), and muscle (~58%), whereas in brain, most CoQ is in the oxidized state (~65%) [1]. Quantitative tissue concentrations of ubiquinone-9 (oxidized form) range from 301 ± 123 nmol/g in kidney to 244 ± 22 nmol/g in heart, with lower levels in liver (46 ± 18 nmol/g) [2]. Ubiquinol-9 (reduced form) is highest in kidney (81 nmol/g) and liver (42 nmol/g) [3]. This tissue-specific redox partitioning is a critical consideration for researchers measuring oxidative stress biomarkers: CoQ9 redox ratio varies by tissue type, and analytical methods must quantify both oxidized and reduced species to accurately assess redox status. CoQ10 exhibits similar tissue-specific redox patterns, but the absolute levels and ratios differ between homologs, necessitating homolog-specific standards and calibration curves for accurate quantification.

Redox biology Tissue distribution Analytical chemistry

Lipid Peroxidation Cascade: CoQ9 Oxidation Is a Prerequisite Event Preceding Tocopherol Depletion

During Fe²⁺/ascorbate-induced lipid peroxidation in rat liver mitochondria, reduced CoQ9 continuously declines during the induction phase, reaching a fully oxidized state coincident with the onset of massive malondialdehyde formation [1]. At this juncture, α-tocopherol begins to decline steeply (from ~80% to lower levels) but never becomes fully exhausted [2]. The sequential order—CoQ9 oxidation preceding α-tocopherol depletion—suggests that oxidation of the CoQ9 pool constitutes a prerequisite for the onset of massive lipid peroxidation and subsequent tocopherol depletion [3]. This temporal hierarchy positions CoQ9 as a first-line mitochondrial antioxidant sensor whose redox state may serve as an early biomarker of oxidative insult. The findings are specific to CoQ9 in the rat mitochondrial context; CoQ10 may exhibit different kinetic behavior in human mitochondria due to membrane compositional differences.

Lipid peroxidation Mitochondrial antioxidants Oxidative stress signaling

Recommended Research and Industrial Applications for Ubiquinone 9 Based on Validated Differentiation Evidence


Rodent Mitochondrial Bioenergetics and Oxidative Stress Studies

Ubiquinone 9 is the essential endogenous ubiquinone for rodent mitochondrial research. In rat and mouse tissues, CoQ9 comprises 80–90% of total ubiquinone, making it the physiologically relevant electron carrier and antioxidant [1]. Studies of mitochondrial respiration, electron transport chain function, or oxidative stress in rodent models require CoQ9—not CoQ10—to accurately replicate the native membrane environment. Procuring CoQ9 ensures that reconstitution experiments, inhibitor studies, and redox assays reflect the in vivo ubiquinone composition of rodent tissues.

Analytical Reference Standard for HPLC Quantification of CoQ9 in Biological Samples

Ubiquinone 9 serves as a required reference standard for quantitative HPLC assays measuring CoQ9 and CoQ10 levels in rodent and human biological specimens. Validated methods using coulometric or UV/electrochemical detection achieve sensitivity of ~15 μg/L and analytical recoveries of 90–104% for CoQ9 [2]. Procurement of high-purity CoQ9 (≥96% by HPLC) is necessary for constructing calibration curves that enable accurate, homolog-specific quantification of tissue CoQ9 content and redox status—critical for studies of mitochondrial disorders, aging, and antioxidant interventions [3].

Antioxidant Mechanism Studies in CoQ9-Dominant Cellular Systems

In rat hepatocytes and other rodent cell types where CoQ9 predominates, reduced CoQ9H₂ acts as the primary lipid peroxyl radical scavenger, with CoQ10H₂ showing negligible consumption under identical radical stress [4]. Researchers investigating endogenous antioxidant defense mechanisms in rodent cell cultures should use CoQ9 to accurately model the physiological radical-scavenging hierarchy. CoQ9 is also the appropriate compound for studying the temporal sequence of antioxidant depletion during lipid peroxidation cascades, where CoQ9 oxidation serves as a prerequisite event preceding α-tocopherol consumption [5].

Cancer Pharmacology Screening for Topoisomerase I Inhibitory Activity

Ubiquinone-9 exhibits selective inhibition of DNA topoisomerase I with an IC₅₀ of approximately 50 μM, a pharmacological activity not shared by CoQ10 [6]. At 110 μM, CoQ9 induces 50% growth inhibition in human leukemia U937 cells while sparing normal fibroblasts [7]. This differential activity profile makes CoQ9 a candidate compound for anticancer screening libraries focused on topoisomerase-targeting natural products. Procurement of CoQ9 for such applications is justified by its distinct mechanism of action relative to other ubiquinone homologs.

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